2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine
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Overview
Description
2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of morpholine derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors involved in inflammation and pain pathways. It has also been shown to induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor involved in inflammation. It has also been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins that cause pain and inflammation. In cancer cells, it has been found to induce apoptosis by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yields, allowing for extensive testing. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine could focus on its potential therapeutic applications in specific diseases, such as cancer and inflammatory disorders. It could also explore the mechanism of action in more detail to identify specific targets for drug development. Additionally, research could focus on improving the solubility of the compound to make it more accessible for clinical use.
Synthesis Methods
The synthesis of 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine involves the reaction of cyclohexylmethylamine with 3-(2-pyrazinyl)propanoic acid, followed by the addition of morpholine under specific reaction conditions. This method has been optimized to obtain high yields of the compound with high purity.
Scientific Research Applications
Research on 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine has primarily focused on its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also shown promising results in inhibiting the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-3-pyrazin-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18(7-6-16-13-19-8-9-20-16)21-10-11-23-17(14-21)12-15-4-2-1-3-5-15/h8-9,13,15,17H,1-7,10-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUDISFCDWLBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)CCC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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